molecular formula C15H12F3NO2 B2831381 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol CAS No. 860789-32-8

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol

Cat. No. B2831381
CAS RN: 860789-32-8
M. Wt: 295.261
InChI Key: CRYDUZSLNLXVRH-DJKKODMXSA-N
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Description

The compound “4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol” is a small molecule with the CAS Number: 860789-32-8 . Its IUPAC name is 4-hydroxybenzaldehyde O-[4-(trifluoromethyl)benzyl]oxime . The molecular weight of this compound is 295.26 .


Molecular Structure Analysis

The molecular formula of the compound is C15H12F3NO2 . The InChI code for the compound is 1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+ .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation of the compound is FC(F)(F)C1=CC=C(/N=C/C2=CC=C(O)C=C2)C=C1 . The compound has a polar surface area of 20 Ų .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYDUZSLNLXVRH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol

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